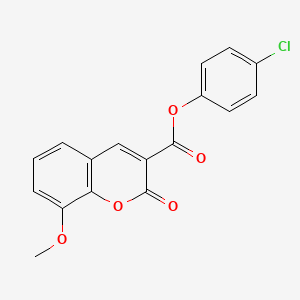

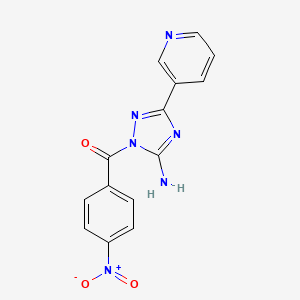

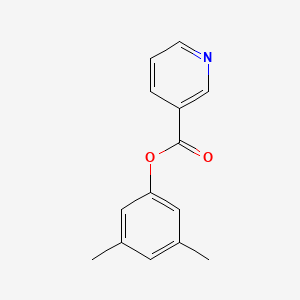

![molecular formula C14H11N3O4 B5729494 2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5729494.png)

2-[(3-nitrobenzoyl)amino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(3-nitrobenzoyl)amino]benzamide is a compound of interest due to its structural and chemical properties. While direct studies on this specific compound are limited, insights can be gained from related research on nitrobenzamide derivatives and similar molecular structures. These compounds are studied for their potential applications in materials science, pharmacology, and organic chemistry due to their unique reactive sites and structural features.

Synthesis Analysis

The synthesis of compounds related to this compound often involves the reaction of nitrobenzoic acids with amides or amines. For instance, a method for synthesizing similar compounds involves reacting 3-nitrobenzoyl phosphoramidic dichloride with tert-butyl amine, followed by characterization using spectroscopic techniques (Gholivand et al., 2009). This suggests a versatile approach to the synthesis of nitrobenzamide derivatives through amidation reactions.

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives, including this compound, is characterized by the presence of nitro and amide functional groups. These groups influence the compound's reactivity and physical properties. X-ray diffraction analysis is commonly used to determine the crystal structure, revealing insights into molecular conformation and intermolecular interactions, such as hydrogen bonding patterns (Walczak et al., 2008).

Chemical Reactions and Properties

Nitrobenzamide derivatives participate in various chemical reactions, including cyclization and reduction. The nitro group is a key reactive site, enabling transformations into amino groups or participating in cycloaddition reactions. For example, reactions involving nitrobenzene derivatives can lead to the formation of benzimidazole compounds through cyclization (Walczak et al., 2008). These reactions highlight the synthetic versatility of nitrobenzamide derivatives.

Physical Properties Analysis

The physical properties of nitrobenzamide derivatives are influenced by their molecular structure. For instance, the presence of nitro and amide groups affects the compound's solubility, melting point, and crystalline structure. The planarity of the molecule and the potential for intramolecular hydrogen bonding can lead to varied packing arrangements in the solid state, impacting the material's physical properties (Gholivand et al., 2009).

Mécanisme D'action

Target of Action

The primary target of 2-[(3-nitrobenzoyl)amino]benzamide is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose.

Mode of Action

It is believed to interact with its target, the glycogen phosphorylase, muscle form, leading to changes in the enzyme’s activity

Biochemical Pathways

The compound affects the glycogenolysis pathway by interacting with the Glycogen phosphorylase, muscle form

Result of Action

Given its target, it may influence the levels of glucose in the body by modulating glycogenolysis

Propriétés

IUPAC Name |

2-[(3-nitrobenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c15-13(18)11-6-1-2-7-12(11)16-14(19)9-4-3-5-10(8-9)17(20)21/h1-8H,(H2,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHDDECYHGSHBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5729464.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5729484.png)

![4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone](/img/structure/B5729490.png)

![3-[(4-biphenylylacetyl)hydrazono]-N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5729509.png)

![N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5729513.png)